molecular formula C13H19N5 B499152 N-[(4-ETHYLPHENYL)METHYL]-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE

N-[(4-ETHYLPHENYL)METHYL]-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B499152
M. Wt: 245.32g/mol
InChI Key: ULUCZXYXIQZHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-ETHYLPHENYL)METHYL]-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a tetrazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ETHYLPHENYL)METHYL]-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE typically involves the reaction of 4-ethylbenzyl chloride with sodium azide to form the corresponding azide. This intermediate is then subjected to a cyclization reaction under acidic conditions to form the tetrazole ring. The final step involves the alkylation of the tetrazole with 1-bromopropane to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ETHYLPHENYL)METHYL]-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted tetrazoles.

Scientific Research Applications

N-[(4-ETHYLPHENYL)METHYL]-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(4-ETHYLPHENYL)METHYL]-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The tetrazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or therapeutic effects in medical applications.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-METHYLPHENYL)METHYL]-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE
  • N-[(4-ISOPROPYLPHENYL)METHYL]-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE

Uniqueness

N-[(4-ETHYLPHENYL)METHYL]-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall effectiveness in various applications.

Properties

Molecular Formula

C13H19N5

Molecular Weight

245.32g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-1-propyltetrazol-5-amine

InChI

InChI=1S/C13H19N5/c1-3-9-18-13(15-16-17-18)14-10-12-7-5-11(4-2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,14,15,17)

InChI Key

ULUCZXYXIQZHHT-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=CC=C(C=C2)CC

Canonical SMILES

CCCN1C(=NN=N1)NCC2=CC=C(C=C2)CC

solubility

21 [ug/mL]

Origin of Product

United States

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